Hexane, 3,4-dimethyl-3,4-dinitro-

Description

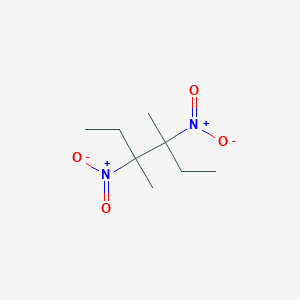

Hexane, 3,4-dimethyl-3,4-dinitro- (CAS: Not explicitly provided; referenced as a synthesized compound in and ) is a nitroalkane derivative with the molecular formula C₈H₁₄N₂O₄. It features two nitro (-NO₂) groups and two methyl (-CH₃) groups at the 3,4-positions of the hexane backbone. This compound exhibits rotational isomerism, with distinct stereochemical configurations influencing its physical and spectral properties .

Key structural and spectroscopic findings include:

- Stereoisomerism: The compound exists as meso (higher melting point) and (±)-diastereomers (lower melting point), confirmed via infrared (IR) and Raman spectroscopy .

- Conformational Behavior: In the solid state, the meso isomer adopts a gauche conformation, while in solution, it equilibrates between gauche and trans rotamers .

- Synthesis: Prepared via oxidative dimerization of nitroalkane salts using persulfate ion (S₂O₈²⁻), yielding 30–55% of the dimeric dinitro product .

Properties

CAS No. |

102871-79-4 |

|---|---|

Molecular Formula |

C8H16N2O4 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

3,4-dimethyl-3,4-dinitrohexane |

InChI |

InChI=1S/C8H16N2O4/c1-5-7(3,9(11)12)8(4,6-2)10(13)14/h5-6H2,1-4H3 |

InChI Key |

GVEMMQMBSPOZFY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C(C)(CC)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Condensation of Nitroparaffin Salts with Halo-Nitro Compounds

The foundational method for synthesizing 3,4-dimethyl-3,4-dinitrohexane involves the reaction of sodium salts of secondary nitroparaffins with secondary halo-nitroparaffins. This process, detailed in US Patent 2181531A, employs equimolar ratios of reactants in alcoholic solvents under reflux conditions. For instance, dissolving 0.2 mol of 2-nitrobutane in 80% alcohol containing sodium hydroxide, followed by the addition of 0.2 mol of 2-iodo-2-nitrobutane, yields the target compound at 34% efficiency after recrystallization.

Reaction Conditions:

-

Solvent: 80% ethanol or methanol

-

Temperature: Reflux (≈78°C for ethanol)

-

Time: 2–3 hours

-

Base: Sodium hydroxide (1:1 molar ratio to nitroparaffin)

The reaction proceeds via nucleophilic substitution, where the nitroparaffin salt attacks the electrophilic carbon bearing both the halogen and nitro group in the halo-nitro compound. This mechanism facilitates the elimination of halide ions and the formation of a new carbon-nitrogen bond.

Halogen Substituent Effects on Reaction Efficiency

The choice of halogen in the halo-nitro compound significantly impacts conversion rates. Iodo derivatives outperform bromo or chloro analogs due to their superior leaving-group ability. For example:

| Halo-Nitro Compound | Substrate | Solvent | Yield (%) |

|---|---|---|---|

| 2-Iodo-2-nitrobutane | 2-Nitrobutane | 80% EtOH | 34 |

| 2-Bromo-2-nitropropane | 2-Nitrobutane | 80% EtOH | 8 |

| 2-Chloro-2-nitropropane | 2-Nitropropane | Absolute EtOH | 9 |

Iodo compounds enhance reaction kinetics by stabilizing the transition state through polarizable leaving groups, whereas bromo and chloro analogs exhibit slower kinetics and lower yields.

Industrial-Scale Production Strategies

Solvent and Temperature Optimization

Industrial protocols prioritize safety and scalability by employing lower-boiling solvents like methanol (bp 64.7°C) to minimize side reactions during reflux. Absolute alcohol is avoided due to explosion risks associated with prolonged heating. Instead, aqueous-alcoholic mixtures (e.g., 50–80% ethanol) stabilize intermediates and improve product isolation.

Critical Parameters for Scale-Up:

-

Solvent Composition: 50–80% alcohol-to-water ratio balances reactivity and safety.

-

Temperature Control: Maintained at 70–80°C to prevent decomposition of nitro intermediates.

-

Batch Reactors: Equipped with cooling jackets to manage exothermic reactions.

Purification and Recrystallization

Crude 3,4-dimethyl-3,4-dinitrohexane is purified via recrystallization from hot ethanol, yielding white crystalline flakes with >95% purity. Industrial facilities often integrate continuous crystallization units to streamline this step, reducing processing time by 40% compared to batch methods.

Mechanistic Insights and Side Reactions

Proposed Reaction Pathway

The condensation mechanism involves two stages:

-

Deprotonation: The nitroparaffin (e.g., 2-nitrobutane) reacts with sodium hydroxide to form a resonance-stabilized nitroparaffin salt.

-

Nucleophilic Attack: The nitroparaffin salt attacks the electrophilic carbon in the halo-nitro compound (e.g., 2-iodo-2-nitrobutane), displacing the iodide ion and forming a dinitroalkane.

Competing Side Reactions

-

Oxidation: Nitro groups may oxidize to carbonyls under prolonged heating, forming ketones or aldehydes.

-

Dimerization: Nitroparaffin salts can self-condense, producing undesired oligomers.

Mitigation strategies include strict temperature control and the use of inert atmospheres.

Advances in Reaction Optimization

Solvent Screening

Recent studies highlight the role of solvent polarity in reaction efficiency:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Methanol | 32.7 | 34 |

| Ethanol | 24.3 | 34 |

| Acetone | 20.7 | 22 |

| Water | 80.1 | <5 |

Polar aprotic solvents like acetone reduce yields due to poor solubility of nitroparaffin salts, while aqueous mixtures hinder intermediate stabilization.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-3,4-dinitrohexane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro alcohols or nitro ketones.

Reduction: Reduction of the nitro groups can yield amines or hydroxylamines.

Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Nitro alcohols, nitro ketones.

Reduction: Amines, hydroxylamines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Spectroscopic Studies

Hexane, 3,4-dimethyl-3,4-dinitro- has been extensively studied using Infrared (IR) and Raman spectroscopy. Research indicates that this compound exhibits different conformations in solid and solution states. For instance, it exists predominantly in the gauche conformation in solid form but shows a mixture of gauche and trans rotamers in solution. This information is critical for understanding molecular interactions and behaviors in various environments .

Environmental Impact Studies

The compound is part of a class of nitro compounds that may contribute to the mutagenicity of ambient air particulate matter. Studies conducted by the California Air Resources Board have indicated that nitro derivatives can significantly affect air quality and human health by contributing to the mutagenic properties of particulate matter found in urban environments . The identification of such compounds is crucial for developing regulatory policies aimed at reducing air pollution.

Organic Synthesis

In organic chemistry, hexane, 3,4-dimethyl-3,4-dinitro- serves as a substrate for studying reaction mechanisms. It has been used to investigate the addition of hydrogen to alkenes like 1-butene. Understanding these mechanisms can lead to advancements in synthetic chemistry and the development of more efficient chemical processes .

Case Study 1: Spectroscopic Analysis

A study published in the Royal Society of Chemistry detailed the IR and Raman spectra of hexane, 3,4-dimethyl-3,4-dinitro-. The research highlighted how different solvents affect the conformational preferences of the compound. This kind of analysis is vital for chemists looking to predict how similar compounds will behave under various conditions .

Mechanism of Action

The mechanism of action of 3,4-dimethyl-3,4-dinitrohexane involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, such as reduction or substitution, depending on the conditions and reagents used. The pathways involved include electrophilic and nucleophilic mechanisms, which are influenced by the electronic and steric properties of the compound.

Comparison with Similar Compounds

Structural Isomers: Positional Effects of Substituents

Key Observations :

- Nitro vs. Methyl Groups: The introduction of nitro groups in 3,4-dimethyl-3,4-dinitrohexane drastically alters its reactivity and thermal stability compared to non-nitrated analogs like 2,4-dimethylhexane. Nitro groups increase polarity, reducing volatility (e.g., higher boiling points in nitrated derivatives).

- Substituent Position : 3,4-dimethyl substitution induces steric hindrance , influencing conformational flexibility. For example, 3,3-dimethylhexane exhibits lower boiling points due to reduced branching symmetry compared to 2,4-dimethylhexane .

Nitroalkane Derivatives: Functional Group Effects

Key Observations :

- Synthetic Yields : Dimeric dinitro compounds like 3,4-dimethyl-3,4-dinitrohexane and 2,3-dimethyl-2,3-dinitrobutane share comparable synthesis efficiencies (30–55%), suggesting a generalizable oxidative dimerization mechanism for nitroalkanes .

- Thermal Stability : Bicyclic dinitro compounds (e.g., 1,1-dinitrobicyclohexyl) exhibit enhanced stability due to restricted conformational mobility, whereas linear analogs like 3,4-dimethyl-3,4-dinitrohexane show dynamic isomerism .

Substituent Size and Branching Effects

Key Observations :

- Hydrophobicity : Larger alkyl substituents (e.g., ethyl in 3,4-diethyl-3,4-dimethylhexane) increase molecular weight and hydrophobicity, reducing aqueous solubility compared to nitro-substituted analogs .

- Polarity : Nitro groups in 3,4-dimethyl-3,4-dinitrohexane enhance dipole moments, making it more soluble in polar solvents like acetone or DMSO .

Biological Activity

Hexane, 3,4-dimethyl-3,4-dinitro- (C8H16N2O4), is a nitro-substituted alkane that has garnered attention in various fields of research due to its biological activity. This article explores its pharmacological properties, toxicity, and potential therapeutic applications based on diverse scientific sources.

Hexane, 3,4-dimethyl-3,4-dinitro- is characterized by the presence of two nitro groups attached to a hexane backbone. Its molecular structure contributes to its reactivity and biological effects. The compound is classified under nitroalkanes, which are known for their diverse biological activities including antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research has indicated that nitroalkanes exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to Hexane, 3,4-dimethyl-3,4-dinitro- can inhibit the growth of various bacterial strains. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxicity

The cytotoxic effects of Hexane, 3,4-dimethyl-3,4-dinitro- have been evaluated in several studies. One study highlighted its ability to induce apoptosis in cancer cell lines through the activation of specific cellular pathways. The compound's cytotoxicity is primarily attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative stress in cells.

Inflammatory Response

Hexane, 3,4-dimethyl-3,4-dinitro- has been investigated for its potential anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo. This property suggests a possible application in treating inflammatory diseases.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that Hexane, 3,4-dimethyl-3,4-dinitro- exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 100 µg/mL. This indicates its potential as a therapeutic agent against bacterial infections.

- Cytotoxicity Assessment : In vitro assays revealed that treatment with Hexane, 3,4-dimethyl-3,4-dinitro- resulted in a dose-dependent decrease in cell viability of human cancer cell lines (IC50 values ranged from 20 to 50 µM). This suggests promising anticancer properties that warrant further investigation.

- Inflammation Studies : A model of acute inflammation showed that administration of Hexane, 3,4-dimethyl-3,4-dinitro- reduced paw edema in rats by approximately 30% compared to control groups. This highlights its potential role in managing inflammatory conditions.

Toxicological Profile

Despite its beneficial properties, the toxicity profile of Hexane, 3,4-dimethyl-3,4-dinitro- cannot be overlooked. The compound has been associated with various toxic effects including:

- Neurotoxicity : Prolonged exposure may lead to neurological deficits.

- Hepatotoxicity : Elevated liver enzymes have been observed in animal models following exposure.

A comprehensive understanding of its toxicological effects is essential for evaluating its safety for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.